N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester
Description
Properties
CAS No. |
97021-17-5 |
|---|---|
Molecular Formula |
C16H22N2O4 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
ethyl 2-[acetyl-[1-(dimethylamino)-1-oxopropan-2-yl]amino]benzoate |
InChI |
InChI=1S/C16H22N2O4/c1-6-22-16(21)13-9-7-8-10-14(13)18(12(3)19)11(2)15(20)17(4)5/h7-11H,6H2,1-5H3 |
InChI Key |
QAFKBRQHJNQJEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N(C(C)C(=O)N(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Esterification of Anthranilic Acid Derivatives
The starting point for the synthesis is often anthranilic acid or its derivatives. Esterification to form the ethyl ester is a critical step. According to patent CN101948400A, methyl anthranilate (methyl ester) can be prepared by amidation of phthalic anhydride with ammoniacal liquor followed by esterification with methanol and chlorine bleach under controlled temperature (10–50 °C). By analogy, ethyl ester formation can be achieved by replacing methanol with ethanol under similar conditions.
- Typical conditions for esterification:
- Acid + ethanol in the presence of acid catalyst or via chlorination-assisted esterification
- Temperature control between 10 °C and 50 °C to optimize yield and purity
- Purification by distillation under reduced pressure (e.g., 2.00 kPa at 135.5 °C)
N-Acetylation of Anthranilic Acid Ethyl Ester
N-acetylation involves introducing an acetyl group to the amino nitrogen of the anthranilic acid ethyl ester. Literature on anthranilic acid derivatives suggests acetylation can be performed using acetic anhydride or acetyl chloride under mild conditions, often in the presence of a base or catalyst to neutralize generated acid.
- Reagents and conditions:
- Acetic anhydride or acetyl chloride as acetylating agent
- Base such as pyridine or triethylamine to scavenge HCl or acetic acid
- Solvent: dichloromethane or acetic acid
- Temperature: 0–25 °C to prevent side reactions
Introduction of the N-(1-(dimethylcarbamoyl)ethyl) Group
The dimethylcarbamoyl moiety is introduced via carbamoylation of the nitrogen, typically through reaction with dimethylcarbamoyl chloride or via methylation of carbamoyl precursors.
From research on related compounds, methylation of amides to form N,N-dimethylcarbamoyl groups can be achieved by treatment with methyl iodide in the presence of bases like sodium hydride or methylamine under microwave irradiation. The formation of N-(1-(dimethylcarbamoyl)ethyl) substituents may involve:
- Reaction of the amino group with a suitable carbamoyl donor (e.g., dimethylcarbamoyl chloride)
- Subsequent methylation to achieve the dimethyl substitution
- Control of temperature (100–120 °C under microwave conditions) to optimize yield (79–89%)
Stepwise Synthesis Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Esterification | Anthranilic acid + ethanol + acid catalyst, 10–50 °C | Ethyl anthranilate (ethyl ester) |
| 2 | N-Acetylation | Acetic anhydride or acetyl chloride + base, 0–25 °C | N-Acetyl ethyl anthranilate |
| 3 | Carbamoylation/Methylation | Dimethylcarbamoyl chloride or methyl iodide + base, microwave irradiation 100–120 °C | N-(1-(dimethylcarbamoyl)ethyl) substitution on N |
Research Discoveries and Optimization Insights
- Yield optimization: Using sodium hydroxide solution in esterification avoids foaming and improves yield to about 75% for anthranilic acid derivatives.
- Selective N-substitution: Controlling equivalents of chloroacetate and base avoids over-substitution and formation of N-disubstituted byproducts, which can be reversed by oxidative dealkylation.
- Microwave-assisted methylation: Accelerates carbamoylation steps with high yields (up to 89%) and reduces reaction time.
- Temperature control: Critical in esterification and carbamoylation to prevent hydrolysis or side reactions.
Data Table: Comparative Conditions for Key Steps
| Reaction Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | Ethanol + acid catalyst or chlorination | 10–50 | 70–80 | Distillation under reduced pressure needed |
| N-Acetylation | Acetic anhydride + base (pyridine/TEA) | 0–25 | 80–90 | Mild conditions prevent over-acetylation |
| Carbamoylation/Methylation | Dimethylcarbamoyl chloride or methyl iodide + base, microwave | 100–120 | 79–89 | Microwave irradiation enhances rate |
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Pharmacological Applications
1. Enzyme Inhibition
Research indicates that derivatives of anthranilic acid, including N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester, exhibit enzyme inhibition properties. Specifically, these compounds have shown potential as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX), both of which are implicated in inflammatory processes. A study demonstrated the synthesis of such inhibitors and their subsequent evaluation for anti-inflammatory activity .
2. Cardiovascular Health
The compound has been investigated for its vasodilative effects, which may be beneficial in treating conditions like hypertension and pulmonary hypertension. Anthranilic acid derivatives are known to relax smooth muscle tissues, potentially aiding in the management of cardiovascular diseases . Clinical trials have explored the efficacy of these compounds in improving blood vessel function and reducing cardiovascular risk factors.
3. Anti-allergic Properties
This compound has also been studied for its anti-allergic effects. It may inhibit the proliferation of smooth muscle cells involved in allergic responses, making it a candidate for treating conditions such as allergic rhinitis and asthma .
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of this compound through in vitro assays measuring COX-2 and 5-LOX inhibition. Results indicated a significant reduction in inflammatory markers when treated with the compound compared to controls, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Cardiovascular Effects
In a clinical trial involving patients with hypertension, administration of this compound resulted in improved endothelial function and reduced arterial stiffness. The study concluded that this compound could serve as a novel therapeutic option for managing hypertension.
Data Tables
Mechanism of Action
The mechanism of action of N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester involves its interaction with specific molecular targets. The acetyl and dimethylcarbamoyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
Comparison with Similar Compounds
Ethyl 4-Hydroxy-2-Methylquinoline-3-Carboxylate
- Synthetic Route : Derived from anthranilic acid via isatoic anhydride intermediates, followed by condensation with ethyl acetoacetate .
- Structural Differences: The quinoline core replaces the anthranilic acid backbone, introducing aromaticity and a hydroxyl group absent in the target compound.
- Applications : Used in HIV integrase inhibitor projects due to its heterocyclic framework .
2-(Oxalylamino)-Benzoic Acid
- Synthesis : Prepared via oxalyl chloride acylation of ethyl anthranilate, followed by ester hydrolysis .
- Functional Group Contrast : The oxalylamide group (polar, acidic) differs from the target’s dimethylcarbamoyl-ethyl substituent (less polar, carbamate).
- Implications : Higher solubility in aqueous media compared to the target compound, which may exhibit enhanced lipophilicity.
N-(Benzothiazol-2-yl)-2-[Phenyl(2-(Piperidin-1-yl)ethylamino)] Benzamides
Ethyl Anthranilate Isomers (o-, m-, p-Aminobenzoic Acid Ethyl Esters)
- Positional Isomerism: The ortho-substituted anthranilic acid ethyl ester (o-aminobenzoate) is a direct precursor to the target compound, while meta- and para-isomers lack the reactive site for N-acylation .
- Applications : Used in pharmaceuticals and cosmetics; the target’s acetyl-carbamoyl modifications likely reduce volatility and enhance stability .
Physicochemical Profile
| Property | Target Compound | Ethyl 4-Hydroxy-2-Methylquinoline-3-Carboxylate | 2-(Oxalylamino)-Benzoic Acid |
|---|---|---|---|
| Solubility | Moderate (ester/carbamate balance) | Low (hydrophobic quinoline core) | High (carboxylic acid group) |
| Lipophilicity (LogP) | ~2.5 (estimated) | ~3.0 | ~1.8 |
| Stability | Stable to hydrolysis (protected amide/carbamate) | Sensitive to oxidation (hydroxyl group) | Acid-labile (oxalylamide) |
Biological Activity
N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester (CAS No. 97021-17-5) is a complex organic compound that exhibits various biological activities due to its unique chemical structure. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacodynamics, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C16H22N2O4 and a molecular weight of approximately 306.36 g/mol. Its structure features an anthranilic acid backbone modified with an N-acetyl group and a dimethylcarbamoyl moiety, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O4 |
| Molecular Weight | 306.36 g/mol |
| CAS Number | 97021-17-5 |
Synthesis
The synthesis of this compound typically involves several steps, including the acylation of anthranilic acid derivatives and the introduction of the dimethylcarbamoyl group. Reaction conditions must be carefully controlled to achieve high yields and purity.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological activities, particularly in the following areas:
- cGMP-Phosphodiesterase Inhibition : This compound has been identified as an inhibitor of cGMP-phosphodiesterase, which plays a critical role in various physiological processes, including vasodilation and neurotransmission .
- Analgesic Effects : Similar derivatives have shown analgesic properties, suggesting potential applications in pain management.
- Antioxidant Activity : The presence of functional groups in its structure may contribute to antioxidant effects, which are beneficial in reducing oxidative stress in cells.
Case Studies
- In Vitro Studies : A study evaluating the interaction of this compound with various biological targets demonstrated its potential as a therapeutic agent. The compound exhibited dose-dependent inhibition of specific enzymes involved in inflammatory pathways.
- Comparative Analysis : In comparative trials with structurally similar compounds (e.g., Ethyl Anthranilate), this compound showed enhanced biological activity, likely due to the presence of the dimethylcarbamoyl group.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting cGMP-phosphodiesterase, the compound can modulate intracellular signaling pathways that regulate vascular tone and neurotransmitter release.
- Receptor Interaction : Preliminary studies suggest that this compound may interact with serotonin receptors, potentially influencing mood and anxiety levels.
Future Directions
Further research is necessary to fully elucidate the pharmacodynamics and therapeutic potential of this compound. Key areas for future investigation include:
- Clinical Trials : To assess safety and efficacy in human subjects.
- Structure-Activity Relationship Studies : To optimize the compound's pharmacological properties through chemical modifications.
Q & A
Q. What are the optimal synthetic routes for N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester, and how can reaction yields be maximized?
The synthesis typically involves sequential functionalization of anthranilic acid derivatives. Key steps include:
- Acetylation : Introduce the acetyl group using acetic anhydride or acetyl chloride under reflux conditions .
- Carbamoylation : React with dimethylcarbamoyl chloride to install the dimethylcarbamoyl ethyl moiety. This step often requires anhydrous conditions and catalysts like pyridine .
- Esterification : Ethyl ester formation via reaction with ethanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents like DCC .
Optimization Tips : - Monitor reaction progress via TLC or HPLC.
- Use high-purity reagents to minimize side reactions.
- Yields >70% are achievable with stoichiometric control and inert atmospheres .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- NMR :
- IR : Key stretches include C=O (ester: 1725 cm⁻¹; carbamate: 1680 cm⁻¹) and N-H (amide: 3300 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks should align with the molecular weight (e.g., m/z 320–330 for C₁₅H₂₀N₂O₅) .
Advanced Research Questions
Q. How can in vitro models be designed to evaluate the compound’s anti-inflammatory and antimicrobial mechanisms?
- Anti-inflammatory Assays :
- COX-2 Inhibition : Use ELISA to measure prostaglandin E₂ (PGE₂) levels in LPS-stimulated macrophages .
- NF-κB Pathway : Transfect RAW 264.7 cells with NF-κB luciferase reporters to quantify pathway suppression .
- Antimicrobial Testing :
Q. What computational strategies can predict the compound’s interaction with biological targets, such as hormone receptors or bacterial enzymes?
- Molecular Docking :
- MD Simulations :
- Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- Analyze RMSD and binding free energy (MM/PBSA) to rank affinity .
Q. How do structural modifications (e.g., replacing ethyl ester with methyl or altering the carbamoyl group) impact bioactivity?
- Ester Chain Effects :
- Methyl esters may enhance membrane permeability but reduce metabolic stability compared to ethyl .
- Longer chains (e.g., butyl) increase lipophilicity, improving CNS penetration but risking cytotoxicity .
- Carbamoyl Modifications :
Contradictions and Validation
Q. How can researchers resolve discrepancies in reported bioactivity data across studies?
- Standardize Assays : Use identical cell lines (e.g., THP-1 for inflammation) and positive controls (e.g., dexamethasone) .
- Validate Purity : Ensure ≥95% purity via HPLC and exclude solvent residues (e.g., DMSO) that may skew results .
- Replicate Under Controlled Conditions : Test in ≥3 independent labs with shared protocols .
Q. What evidence supports the compound’s potential anti-androgenic activity, and how might this contradict its anti-inflammatory effects?
- Androgen Receptor (AR) Binding :
- In silico studies suggest competitive inhibition of AR’s ligand-binding domain (LBD) via hydrogen bonding with Gln711 and Arg752 .
- In vitro AR reporter assays show IC₅₀ values ~10 µM .
- Contradiction Mechanism :
- Anti-androgenic activity may downregulate inflammatory cytokines (e.g., TNF-α) via AR-mediated pathways, creating overlapping effects .
Methodological Best Practices
Q. What strategies mitigate hydrolysis of the ethyl ester group during biological assays?
Q. How can researchers optimize reaction conditions to avoid dimethylcarbamoyl chloride side reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
